IG-105
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IG-105 is a potent microtubule inhibitor with significant anticancer activity. It inhibits microtubule assembly by binding at the colchicine pocket, demonstrating strong anticancer effects both in vitro and in vivo .
Preparation Methods
IG-105 is synthesized through a series of chemical reactions involving polyisobutylene. The compound is prepared by heating it to the required application temperature before being applied by an extruder . The preparation involves ensuring the surfaces are clean, dry, and free from grease, oil, and dust .
Chemical Reactions Analysis
IG-105 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is non-reactive and stays paste-like and viscoelastic . Common reagents and conditions used in these reactions include solvents like Sika® Remover-208 . The major products formed from these reactions are typically stable and exhibit good adhesion to most glass and spacer materials .
Scientific Research Applications
IG-105 has a wide range of scientific research applications, particularly in the field of cancer research. It shows potent anticancer activity against human leukemia and solid tumors in breast, liver, prostate, lung, skin, colon, and pancreas . The compound has been used in pharmacokinetic studies in rats, demonstrating tumor growth inhibition activity . Additionally, this compound has been applied in the production of dual-seal insulating glass units due to its low water vapor transmission and good UV resistance .
Mechanism of Action
IG-105 exerts its effects by inhibiting microtubule assembly. It binds at the colchicine pocket, disrupting the microtubule dynamics essential for cell division . This mechanism makes it a potent anticancer agent, as it effectively halts the proliferation of cancer cells . The molecular targets involved include tubulin, a protein that forms the microtubules .
Comparison with Similar Compounds
IG-105 is unique in its potent anticancer activity and its ability to inhibit microtubule assembly. Similar compounds include other microtubule inhibitors like colchicine and combretastatin A4 . this compound stands out due to its strong anticancer effects and good safety profile in mice .
Properties
CAS No. |
905978-63-4 |
---|---|
Molecular Formula |
C20H19N3O4S |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide |
InChI |
InChI=1S/C20H19N3O4S/c1-23-17-7-5-4-6-14(17)15-12-13(8-10-18(15)23)28(24,25)22-16-9-11-19(26-2)21-20(16)27-3/h4-12,22H,1-3H3 |
InChI Key |
JTPDYODKXJLRLA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(N=C(C=C3)OC)OC)C4=CC=CC=C41 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(N=C(C=C3)OC)OC)C4=CC=CC=C41 |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IG 105 IG-105 IG105 cpd N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.